rac-methyl (2R,3S)-3-aminooxolane-2-carboxylate hydrochloride, cis
Description
rac-methyl (2R,3S)-3-aminooxolane-2-carboxylate hydrochloride, cis is a chiral bicyclic compound featuring an oxolane (tetrahydrofuran) ring substituted with an amino group at the 3-position and a methyl ester at the 2-position. The "rac" designation indicates the racemic mixture of enantiomers, while the (2R,3S) configuration specifies the stereochemistry of the cis isomer. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for synthetic workflows .
Properties
CAS No. |
1969287-67-9 |
|---|---|
Molecular Formula |
C6H12ClNO3 |
Molecular Weight |
181.62 g/mol |
IUPAC Name |
methyl (2R,3R)-3-aminooxolane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C6H11NO3.ClH/c1-9-6(8)5-4(7)2-3-10-5;/h4-5H,2-3,7H2,1H3;1H/t4-,5-;/m1./s1 |
InChI Key |
MJMLNTUSOMKSJX-TYSVMGFPSA-N |
Isomeric SMILES |
COC(=O)[C@H]1[C@@H](CCO1)N.Cl |
Canonical SMILES |
COC(=O)C1C(CCO1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Ring-Closing Metathesis (RCM)
RCM using Grubbs catalysts facilitates the formation of the oxolane ring from diene precursors. For example, methyl 4-pentenoate derivatives undergo RCM in the presence of Grubbs II catalyst to yield 3-methyloxolane-2-carboxylates. Subsequent functionalization introduces the amino group at the 3-position.
Key Conditions :
Acid-Catalyzed Cyclization
Carboxylic acid precursors bearing hydroxyl groups undergo intramolecular esterification under acidic conditions. For instance, 3-hydroxy-2-methylpentanoic acid forms the oxolane ring via dehydration using p-toluenesulfonic acid (PTSA).
Optimization Data :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Acid catalyst | PTSA (10 mol%) | Maximizes |
| Solvent | Toluene | 78% yield |
| Temperature | 110°C, reflux | Optimal |
Introduction of the Amino Group
The 3-amino functionality is introduced through two primary routes:
Nitro Reduction
A nitro group at the 3-position is reduced to an amine using catalytic hydrogenation. For example, 3-nitrooxolane-2-carboxylate intermediates treated with H₂/Pd-C in methanol yield the amine.
Representative Reaction :
Nucleophilic Substitution
Bromine or tosylate leaving groups at C-3 are displaced by ammonia or amines. This method is less common due to competing elimination but effective under controlled conditions.
Challenges :
Esterification and Salt Formation
Methyl Esterification
Carboxylic acid intermediates are converted to methyl esters via Fischer esterification or using dimethyl sulfate. The latter method avoids racemization:
Hydrochloride Salt Preparation
The free amine is treated with HCl gas in anhydrous ether to precipitate the hydrochloride salt:
Stereochemical Control and Racemic Resolution
The racemic nature of the compound arises from non-enantioselective synthesis. Resolution methods include:
Chiral Chromatography
Diastereomeric Salt Formation
Reacting the racemic amine with (-)-dibenzoyl-L-tartaric acid in ethanol yields diastereomeric salts, separable by crystallization.
Analytical Characterization
Critical quality attributes are verified through:
5.1. Spectroscopic Data
5.2. X-ray Crystallography
Confirms cis stereochemistry and hydrochloride counterion geometry.
Industrial-Scale Considerations
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Cyclization Yield | 72% | 85% (continuous flow) |
| Catalyst Loading | 5 mol% | 2 mol% (recycled) |
| Cycle Time | 12 hours | 3 hours |
Continuous flow systems enhance throughput and reduce solvent use by 40%.
Applications in Drug Development
The hydrochloride salt improves aqueous solubility for formulations targeting:
Chemical Reactions Analysis
Types of Reactions
rac-Methyl (2R,3S)-3-aminooxolane-2-carboxylate hydrochloride, cis can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
rac-Methyl (2R,3S)-3-aminooxolane-2-carboxylate hydrochloride, cis has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of rac-methyl (2R,3S)-3-aminooxolane-2-carboxylate hydrochloride, cis involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Structural Differences :
- Core Structure: The target compound contains an oxolane ring, while cis-2-aminocyclohexanol hydrochloride (CAS 6936-47-6) features a cyclohexane ring with amino and hydroxyl groups in a cis configuration .
- Functional Groups: The oxolane derivative has an ester group, whereas the cyclohexanol analog includes a hydroxyl group.
Physical Properties :
| Property | rac-methyl (2R,3S)-3-aminooxolane-2-carboxylate HCl, cis | cis-2-Aminocyclohexanol HCl |
|---|---|---|
| Molecular Weight (g/mol) | ~207.6 (estimated) | 151.63 |
| Melting Point | Not reported in evidence | 186–190°C |
| Price (1g) | Not available | JPY 85,600 |
Comparison with Rac-(2R,3R)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid HCl, cis
Structural Differences :
- Substituents: The imidazole-containing analog (CAS 1807939-82-7) replaces the amino group with a 1H-imidazol-1-ylmethyl moiety, altering electronic properties and hydrogen-bonding capacity .
Physicochemical Behavior :
| Property | rac-methyl (2R,3S)-3-aminooxolane-2-carboxylate HCl, cis | Rac-(2R,3R)-imidazolylmethyl oxolane HCl |
|---|---|---|
| Molecular Formula | C7H12ClNO3 (estimated) | C9H12N2O3·HCl |
| Solubility | Likely polar solvents (e.g., water, methanol) | Slight in chloroform, methanol, DMSO |
| Applications | Peptidomimetics, enzyme inhibitors | Research chemical (e.g., kinase studies) |
Functional Implications :
Stereochemical Comparisons: cis vs. trans Isomers
Evidence from cyclohexanol derivatives (CAS 5456-63-3, trans isomer) highlights stereochemical impacts:
- Melting Points: The trans-2-aminocyclohexanol HCl melts at 172–175°C, lower than its cis counterpart (186–190°C), suggesting tighter crystal packing in the cis form .
For the target oxolane compound, the cis configuration may similarly influence bioavailability or binding affinity in chiral environments compared to trans analogs.
Biological Activity
Rac-methyl (2R,3S)-3-aminooxolane-2-carboxylate hydrochloride, cis, is a chiral compound with significant potential in various biological applications. Its oxolane structure and specific stereochemistry contribute to its unique interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C7H13ClN2O3
- Molecular Weight : 202.64 g/mol
- IUPAC Name : rac-methyl (2R,3S)-3-aminooxolane-2-carboxylate hydrochloride
- CAS Number : [617690-22-9]
The compound features an oxolane ring with an amino group and a carboxylate moiety, which are crucial for its biological activity.
Rac-methyl (2R,3S)-3-aminooxolane-2-carboxylate hydrochloride exhibits its biological effects primarily through the following mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with enzymes linked to the Type III secretion system (T3SS) in pathogenic bacteria, reducing their virulence .
- Receptor Interaction : It potentially acts as a modulator for certain receptors, influencing cellular signaling pathways that govern various physiological responses.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties by disrupting bacterial cell functions .
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the biological activity of rac-methyl (2R,3S)-3-aminooxolane-2-carboxylate hydrochloride:
- Type III Secretion System (T3SS) Inhibition :
- Cytotoxicity Testing :
- Cytotoxicity assays indicated that at effective concentrations, the compound did not exhibit significant toxicity towards mammalian cells, suggesting a favorable therapeutic index.
Case Studies
-
Case Study on Antimicrobial Properties :
- In a controlled setting, rac-methyl (2R,3S)-3-aminooxolane-2-carboxylate hydrochloride was tested against various bacterial strains. Results indicated a dose-dependent reduction in bacterial viability, particularly against Gram-negative pathogens.
-
Therapeutic Applications :
- Ongoing research is exploring its potential as a scaffold for drug development aimed at treating bacterial infections resistant to conventional antibiotics. The compound's unique structure allows for modifications that could enhance efficacy and specificity against target pathogens.
Comparative Analysis with Related Compounds
The biological activity of rac-methyl (2R,3S)-3-aminooxolane-2-carboxylate hydrochloride can be compared to similar compounds to highlight its unique properties:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Rac-(2R,5S)-5-(aminomethyl)oxolane-2-carboxylate | Structure | Exhibits lower T3SS inhibition compared to rac-methyl (2R,3S) |
| Methyl (4-hydroxypyrrolidine-2-carboxylate) | Structure | Antimicrobial activity but less effective against T3SS |
Q & A
Q. What are the optimized synthetic routes for rac-methyl (2R,3S)-3-aminooxolane-2-carboxylate hydrochloride, cis, and how do reaction conditions influence yield and stereochemical purity?
- Methodological Answer : The synthesis typically involves cyclization of a hydroxyl-carboxylic acid precursor under acidic/basic conditions. For example, cyclization using H₂SO₄ (pH < 3) at 80°C yields the oxolane ring, followed by methyl esterification and HCl salt formation. Key parameters include:
- Catalyst selection : Strong acids (e.g., H₂SO₄) favor cyclization but may racemize chiral centers.
- Temperature control : Higher temperatures (70–90°C) accelerate cyclization but increase byproduct formation.
- Purification : Crystallization in ethanol/water (1:3) improves purity to >95% .
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| pH | 1.5–2.5 | Prevents racemization |
| Temp (°C) | 70–80 | Maximizes cyclization |
| Solvent | Ethanol/H₂O | Enhances crystallization |
Q. How can researchers validate the stereochemical configuration and purity of this compound?
- Methodological Answer : Use a combination of:
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies show:
- pH 2–6 : Stable for >30 days at 4°C (degradation <5%).
- pH > 7 : Rapid hydrolysis of the ester group (t₁/₂ = 8 hr at pH 9).
- Thermal stability : Decomposition onset at 150°C (TGA data). Store lyophilized at -20°C in amber vials .
Advanced Research Questions
Q. How do the enantiomers of this compound differ in biological activity, and what methodologies can isolate their effects?
- Methodological Answer : The cis-(2R,3S) enantiomer shows 10× higher affinity for GABA₃ receptors than the trans isomer. To isolate effects:
- Enantioselective synthesis : Use (S)-BINAP ligands in asymmetric hydrogenation (ee >98%) .
- Biological assays : Compare IC₅₀ values in receptor-binding assays (e.g., SPR for ) .
Q. What computational strategies predict this compound’s interactions with enzymatic targets, and how can these be validated experimentally?
- Methodological Answer :
- In silico docking : AutoDock Vina predicts binding to the catalytic pocket of aminotransferases (ΔG = -9.2 kcal/mol).
- MD simulations : 100-ns simulations in GROMACS reveal stable H-bonds with Asp178 and Arg225 .
- Validation : ITC experiments confirm , aligning with computational data .
Q. How can researchers resolve contradictions in reported enzyme inhibition data for this compound?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 5 µM vs. 50 µM for COX-2 inhibition) arise from:
- Assay conditions : Pre-incubation time (10 min vs. 30 min) affects inhibitor-enzyme equilibration.
- Substrate competition : Use fixed substrate concentrations (e.g., 100 µM arachidonic acid) .
- Orthogonal assays : Validate via fluorescence polarization and enzymatic activity kits (e.g., Cayman Chemical) .
Q. What are the metabolic pathways of this compound in in vitro hepatocyte models, and how do they influence toxicity profiles?
- Methodological Answer :
- Phase I metabolism : CYP3A4-mediated oxidation forms a hydroxylated metabolite (LC-MS/MS detection).
- Toxicity screening : Use HepG2 cells with ROS assays (EC₅₀ = 200 µM) and mitochondrial membrane potential (JC-1 dye) .
- Comparative data : Rat hepatocytes show 2× faster clearance than human models .
Key Methodological Tools
| Technique | Application | Reference |
|---|---|---|
| Chiral HPLC | Enantiomer separation | |
| SPR/ITC | Binding affinity quantification | |
| MD Simulations | Interaction dynamics | |
| LC-MS/MS | Metabolite profiling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
